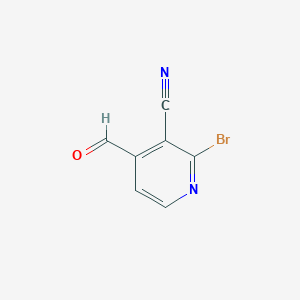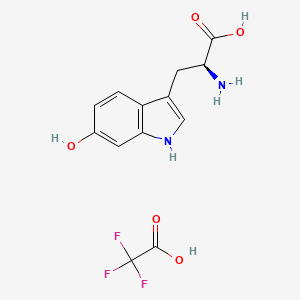
6-Hydroxy-L-tryptophan tfa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 6-Hydroxy-L-tryptophan can be synthesized from L-tryptophan through a Fenton reaction. This involves the use of ferrous EDTA and hydrogen peroxide to hydroxylate the tryptophan molecule . The reaction conditions typically include:
- L-Tryptophan (300 mg, 1.47 mmol)
- Ferrous EDTA (309 mg, 0.73 mmol)
- Hydrogen peroxide (H₂O₂) as the oxidizing agent
Industrial Production Methods: While specific industrial production methods for 6-Hydroxy-L-tryptophan tfa are not extensively documented, the general approach involves large-scale synthesis using the Fenton reaction under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 6-Hydroxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield different hydroxy derivatives .
科学研究应用
6-Hydroxy-L-tryptophan tfa has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Medicine: Potential therapeutic applications in treating hyperpigmentation disorders and as a neuroactive substance.
作用机制
The mechanism by which 6-Hydroxy-L-tryptophan exerts its effects involves its role as a competitive inhibitor of tyrosinase. Tyrosinase is an enzyme that catalyzes the conversion of L-tyrosine to L-dopaquinone, a key step in melanin biosynthesis . By inhibiting this enzyme, 6-Hydroxy-L-tryptophan reduces melanin production, which is beneficial in treating hyperpigmentation .
相似化合物的比较
5-Hydroxy-L-tryptophan: Another hydroxylated derivative of tryptophan, used as a precursor to serotonin.
L-Tryptophan: The parent amino acid, involved in protein synthesis and as a precursor to serotonin and melatonin.
Uniqueness: 6-Hydroxy-L-tryptophan is unique due to its specific hydroxylation at the 6-position, which imparts distinct biochemical properties, particularly its ability to inhibit tyrosinase . This makes it valuable in applications where regulation of melanin production is desired.
属性
IUPAC Name |
(2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.C2HF3O2/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10;3-2(4,5)1(6)7/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);(H,6,7)/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRCJUYSAQWVCW-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)NC=C2C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
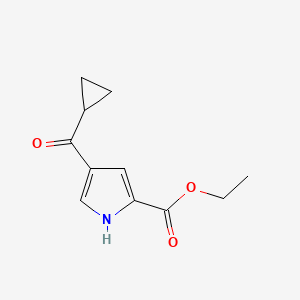
![Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8090012.png)
![(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane](/img/structure/B8090014.png)
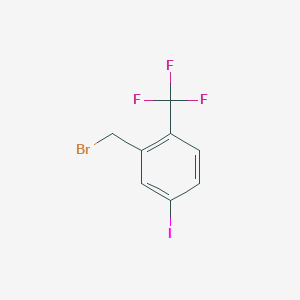
![(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8090023.png)
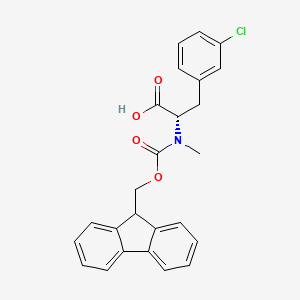
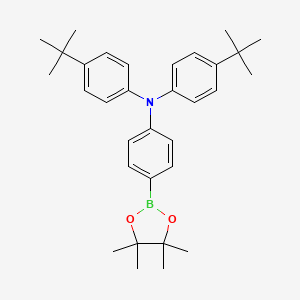
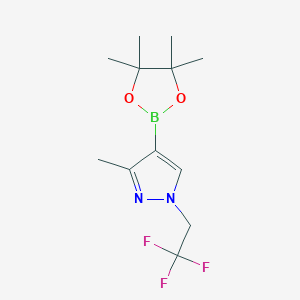
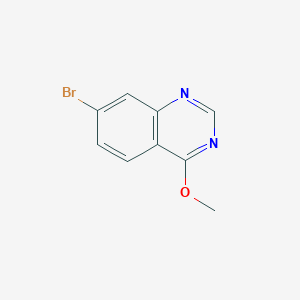
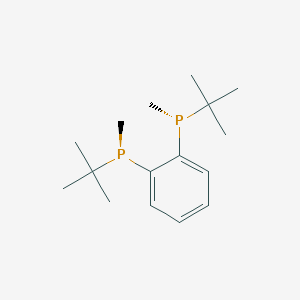
![methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B8090066.png)
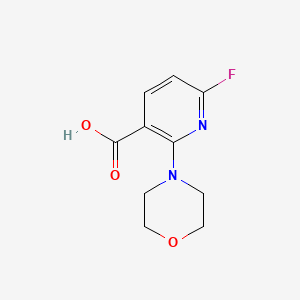
![4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8090095.png)
